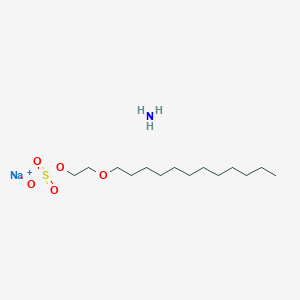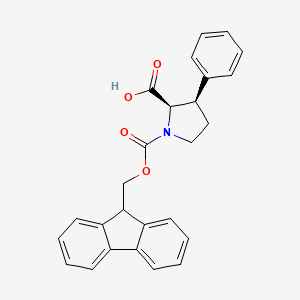
3,3,3-Triphenylpropylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Triphenylpropylphosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a propylphosphane backbone. This compound is known for its versatility in organic synthesis and its role as a ligand in transition metal complexes.
准备方法
Synthetic Routes and Reaction Conditions
3,3,3-Triphenylpropylphosphane can be synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction with Phenylmagnesium Bromide: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ]
Reaction with Phenyllithium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Li} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{LiCl} ]
Industrial Production Methods
Industrial synthesis of this compound involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5)_3 + 6 \text{NaCl} ]
化学反应分析
Types of Reactions
3,3,3-Triphenylpropylphosphane undergoes various types of reactions, including:
Oxidation: Slow oxidation by air to form triphenylphosphine oxide.
Reduction: Reduction reactions involving reagents like lithium, sodium, or potassium.
Substitution: Substitution reactions with halogens and acids.
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Lithium in tetrahydrofuran, sodium, or potassium.
Substitution: Halogens (e.g., chlorine, bromine) and acids.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphines.
科学研究应用
3,3,3-Triphenylpropylphosphane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis and as a ligand in transition metal complexes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3,3,3-Triphenylpropylphosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphorus compound with similar properties and applications.
Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.
Triphenylstibine: Contains antimony instead of phosphorus.
Uniqueness
3,3,3-Triphenylpropylphosphane is unique due to its specific propylphosphane backbone, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and organic synthesis.
属性
IUPAC Name |
3,3,3-triphenylpropylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBMNGRDCPEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
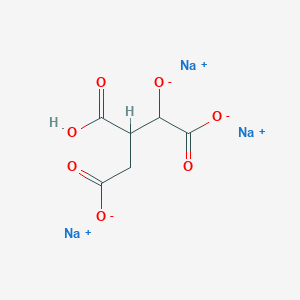
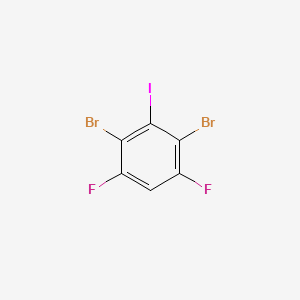
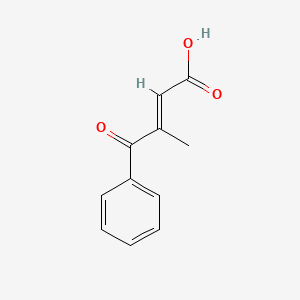
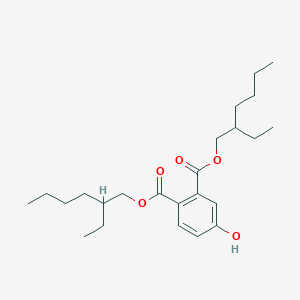
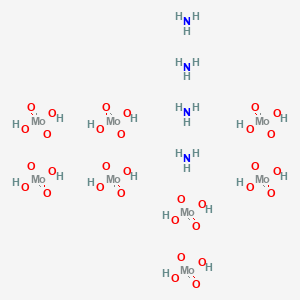
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)
![sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate](/img/structure/B8145906.png)
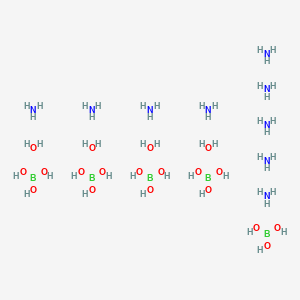


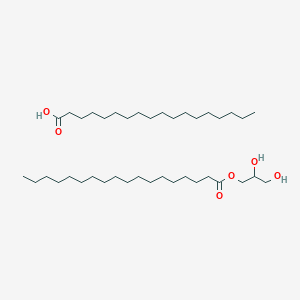
![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)
